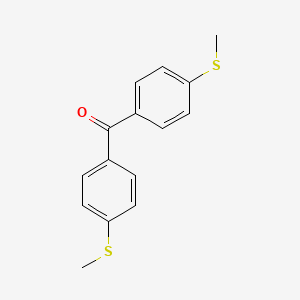

Bis(4-methylsulfanylphenyl)methanone

Description

Properties

IUPAC Name |

bis(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIAQUSSQDJCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303087 | |

| Record name | bis(4-methylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63084-99-1 | |

| Record name | Bis[4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 156568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC156568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-methylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Bis(4-methylsulfanylphenyl)methanone (CAS 63084-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylsulfanylphenyl)methanone, also known as 4,4'-bis(methylthio)benzophenone, is an organic compound with the CAS number 63084-99-1. This document provides a comprehensive overview of its known properties, a proposed synthesis protocol, and an exploration of its potential applications based on the characteristics of related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides theoretical insights for research and development purposes.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 63084-99-1 | N/A |

| Molecular Formula | C₁₅H₁₄OS₂ | N/A |

| Molecular Weight | 274.4 g/mol | N/A |

| Melting Point | 125.5 °C | N/A |

| Boiling Point | 435.5 °C | N/A |

| Flash Point | 189.1 °C | N/A |

| XLogP3 | 4.6 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Rotatable Bond Count | 4 | N/A |

Synthesis

Proposed Experimental Protocol: Friedel-Crafts Acylation

This proposed protocol is based on the general principles of Friedel-Crafts acylation, using thioanisole as the aromatic substrate.

Reaction:

2 Thioanisole + Phosgene (or equivalent) --(Lewis Acid Catalyst)--> this compound + 2 HCl

Materials:

-

Thioanisole (2 equivalents)

-

Phosgene (COCl₂) or a phosgene equivalent such as triphosgene (1 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst (2-3 equivalents)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Appropriate glassware for reflux and workup

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phosgene or its equivalent in the anhydrous solvent via the dropping funnel.

-

To this mixture, add thioanisole dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed synthesis of this compound.

Spectroscopic Properties

Experimental spectroscopic data for this compound is not available in the searched databases. The following are predicted characteristic spectral features based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the protons ortho to the methylsulfanyl group. The coupling constant would be typical for ortho-coupling (J ≈ 8 Hz).

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six protons of the two methyl groups.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A singlet in the downfield region, characteristic of a ketone carbonyl (typically δ 190-200 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 120-145 ppm). The carbon atoms attached to the sulfur will be shielded compared to those in benzophenone, while the carbons ortho and para to the carbonyl group will be deshielded. The ipso-carbon attached to the carbonyl group will also be in this region.

-

Methyl Carbon: A signal in the upfield region (typically δ 15-20 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band characteristic of an aryl ketone (typically in the range of 1640-1660 cm⁻¹).

-

C-S Stretch: A weak to medium absorption band (typically in the range of 600-800 cm⁻¹).

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the fingerprint region (1400-1600 cm⁻¹).

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 274, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments would be expected from the cleavage of the C-C bond between the carbonyl group and the phenyl rings, leading to ions such as [C₆H₄(SCH₃)]⁺ (m/z = 123) and [C₆H₄(SCH₃)CO]⁺ (m/z = 151). Further fragmentation of the methyl group could also be observed.

Potential Applications and Biological Activity

While no specific studies on the biological activity or applications of this compound have been identified, the benzophenone scaffold is a common motif in medicinal chemistry and materials science.

-

Drug Development: Benzophenone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfur-containing moieties can enhance the lipophilicity and metabolic stability of drug candidates. Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents.

-

Materials Science: Benzophenones are widely used as photoinitiators in polymerization processes. The sulfur atoms in this compound could potentially influence its photochemical properties and its performance in such applications.

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Bis(methylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-bis(methylthio)benzophenone, a versatile building block in organic synthesis. This document details a feasible synthetic protocol, physical and spectroscopic properties, and key characterization data to support its use in research and development.

Compound Overview

4,4'-Bis(methylthio)benzophenone is an aromatic ketone containing two methylthio substituents. Its chemical structure lends itself to further functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for engineering applications.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 63084-99-1 | [2][3] |

| Molecular Formula | C₁₅H₁₄OS₂ | [2][3] |

| Molecular Weight | 274.40 g/mol | [2][3] |

| Appearance | White to off-white to pale yellow powder or crystals | [2] |

| Melting Point | 125.5 °C | [3] |

| Purity (¹H NMR) | ≥ 95% | [2] |

Synthesis of 4,4'-Bis(methylthio)benzophenone

The primary synthetic route to 4,4'-bis(methylthio)benzophenone is the Friedel-Crafts acylation of thioanisole. This electrophilic aromatic substitution reaction provides an efficient method for the formation of the diaryl ketone structure. Two plausible methods are presented below.

Method A: Acylation with 4-(Methylthio)benzoyl Chloride

This is a direct and efficient approach where thioanisole is acylated with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Thioanisole

-

4-(Methylthio)benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or methanol for recrystallization

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-(methylthio)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 4-(methylthio)benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add thioanisole (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 15-20 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to afford 4,4'-bis(methylthio)benzophenone as a solid.

Method B: Reaction of Thioanisole with Carbon Tetrachloride

An alternative Friedel-Crafts approach involves the reaction of excess thioanisole with carbon tetrachloride in the presence of a Lewis acid, followed by hydrolysis of the intermediate.

Materials:

-

Thioanisole

-

Carbon tetrachloride (CCl₄)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Ethanol or methanol for recrystallization

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add thioanisole (2.2 equivalents) and anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions to the stirred solution, maintaining the low temperature.

-

Add carbon tetrachloride (1.0 equivalent) dropwise from the addition funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Slowly add concentrated HCl to hydrolyze the intermediate complex.

-

Steam distill the mixture to remove excess thioanisole and the solvent.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol or methanol.

Visualizations

Caption: Synthesis workflow for 4,4'-bis(methylthio)benzophenone.

Characterization Data

The structure and purity of the synthesized 4,4'-bis(methylthio)benzophenone can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (~7.2-7.8 ppm, two doublets), Methyl protons (~2.5 ppm, singlet). |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Carbonyl carbon (~195 ppm), Aromatic carbons (~125-145 ppm), Methyl carbons (~15 ppm). |

| IR | Expected characteristic peaks (cm⁻¹): ~1650 (C=O stretch), ~3100-3000 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1590 (C=C aromatic stretch). |

| Mass Spec. | Expected m/z: 274 (M⁺), fragments corresponding to the loss of CH₃S, CO, and cleavage of the benzoyl moiety. |

Note: The exact peak positions and splitting patterns in NMR spectra can be influenced by the solvent and the specific spectrometer used.

Caption: Correlation of structure with expected spectral data.

Conclusion

This technical guide outlines the synthesis and characterization of 4,4'-bis(methylthio)benzophenone. The provided experimental protocols, based on the robust Friedel-Crafts acylation, offer a clear pathway to obtaining this valuable chemical intermediate. The summarized physical and spectroscopic data serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound, facilitating its application in further scientific endeavors.

References

In-Depth Technical Guide: The Mechanism of Action of Bis(4-methylsulfanylphenyl)methanone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methylsulfanylphenyl)methanone, a thioether-substituted aromatic ketone, is a Type II photoinitiator that plays a critical role in initiating photopolymerization reactions upon exposure to ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the fundamental photochemical and photophysical processes that lead to the generation of reactive species. This document details the absorption of UV light, intersystem crossing to the triplet state, and subsequent hydrogen abstraction from a synergistic co-initiator to produce initiating radicals. Quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways are presented to offer a thorough understanding for researchers and professionals in the field.

Introduction

Photopolymerization is a widely utilized process in various industries, including coatings, adhesives, dental materials, and 3D printing, owing to its rapid curing, low energy consumption, and solvent-free formulations. At the heart of this technology are photoinitiators, compounds that absorb light and generate reactive species to initiate polymerization. This compound, also known as 4,4'-bis(methylthio)benzophenone, is a notable Type II photoinitiator. Its efficacy is attributed to its strong UV absorption, efficient intersystem crossing, and the ability of its excited triplet state to interact with hydrogen donors to generate free radicals. This guide delves into the intricate mechanistic details of this process.

Photochemical and Photophysical Properties

The photoinitiation process begins with the absorption of photons by the this compound molecule.

UV-Vis Absorption

This compound exhibits strong absorption in the UV-A region of the electromagnetic spectrum, typically with an absorption maximum (λmax) around 310-330 nm. The presence of the sulfur atoms in the methylsulfanyl groups causes a bathochromic shift (red shift) in the absorption spectrum compared to the parent benzophenone molecule.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

| Absorption Maximum (λmax) | ~320 nm |

| Molar Extinction Coefficient (ε) at λmax | > 20,000 L mol-1 cm-1 |

Excited State Dynamics

Upon absorption of a UV photon, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). Due to the presence of the heavy sulfur atoms, which enhance spin-orbit coupling, the S1 state rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T1). The quantum yield of intersystem crossing (ΦISC) for benzophenone and its derivatives is typically close to unity, indicating that nearly every absorbed photon results in the formation of a triplet state molecule.

Mechanism of Radical Generation

As a Type II photoinitiator, this compound in its excited triplet state does not undergo direct fragmentation (Norrish Type I cleavage) to a significant extent. Instead, it initiates polymerization by interacting with a co-initiator or hydrogen donor, typically an amine or a thiol.

Hydrogen Abstraction

The triplet state of this compound is a potent hydrogen abstractor. It reacts with a hydrogen donor (R-H), most commonly a tertiary amine, to generate a ketyl radical and an amine-derived radical. This amine-derived radical is the primary species that initiates the polymerization of monomers.

The ketyl radical is generally less reactive towards monomer double bonds and often undergoes termination reactions, such as dimerization to form a pinacol.

Norrish Type Reactions

While the primary mechanism for radical generation is hydrogen abstraction, it is important to understand the potential for Norrish Type I and Type II reactions in ketones.

-

Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in two radical fragments. For this compound, this pathway is generally less favored compared to hydrogen abstraction in the presence of a co-initiator.

-

Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction from the γ-position, followed by cleavage of the resulting biradical. Due to the molecular structure of this compound, this reaction is not a primary pathway for generating initiating radicals.

Experimental Protocols

Characterizing the performance of a photoinitiator requires a combination of spectroscopic and kinetic studies.

Synthesis of this compound

A common synthetic route involves the Friedel-Crafts acylation of thioanisole with benzoyl chloride or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Procedure:

-

Thioanisole is dissolved in a suitable inert solvent (e.g., dichloromethane).

-

Anhydrous aluminum chloride is added portion-wise at 0 °C.

-

Benzoyl chloride is added dropwise to the stirred mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic monomer absorption band (e.g., the C=C double bond stretching vibration of acrylates at ~1637 cm-1).

Experimental Setup:

-

A thin film of the photopolymerizable formulation (containing monomer, photoinitiator, and co-initiator) is placed between two KBr plates or on an ATR crystal.

-

The sample is positioned in the FTIR spectrometer.

-

A UV light source is focused on the sample to initiate polymerization.

-

FTIR spectra are recorded continuously at specific time intervals during the UV exposure.

-

The degree of conversion is calculated by monitoring the decrease in the area of the monomer's characteristic absorption peak.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation. This provides information on the rate of polymerization and the total heat evolved, which is proportional to the overall conversion.

Experimental Setup:

-

A small sample of the liquid photocurable formulation is placed in an open aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas (e.g., nitrogen).

-

The sample is irradiated with a UV lamp of a specific wavelength and intensity.

-

The heat flow is recorded as a function of time.

-

The total heat of polymerization (ΔHp) is determined by integrating the area under the exothermic peak.

Quantitative Data

The efficiency of a photoinitiator is quantified by several parameters.

Table 2: Key Performance Parameters for Photoinitiators

| Parameter | Description | Typical Value Range for Thioether-Substituted Benzophenones |

| Quantum Yield of Initiation (Φi) | The number of initiated polymer chains per absorbed photon. | 0.1 - 0.5 |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Dependent on formulation and irradiation conditions. |

| Final Conversion (%) | The maximum percentage of monomer converted to polymer. | 60% - 95% |

Conclusion

This compound is an effective Type II photoinitiator that operates through a well-defined mechanism involving UV absorption, efficient intersystem crossing to a reactive triplet state, and subsequent hydrogen abstraction from a co-initiator to generate initiating free radicals. Its strong absorption in the UV-A range and high efficiency in radical generation make it a valuable component in various photopolymerization applications. A thorough understanding of its mechanism, supported by quantitative data and appropriate experimental characterization, is crucial for the formulation and optimization of advanced photocurable materials.

UV-Vis Absorption Spectrum of Bis(4-methylsulfanylphenyl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic properties of Bis(4-methylsulfanylphenyl)methanone, also known as 4,4'-bis(methylthio)benzophenone. Despite a comprehensive search of publicly available scientific literature, specific experimental data on the UV-Vis absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), for this compound remains elusive. The available information is primarily centered on theoretical calculations for structurally similar molecules and experimental data for other benzophenone derivatives.

This document summarizes the current state of knowledge based on available information and provides a framework for the experimental determination and visualization of the UV-Vis absorption properties of this compound.

Quantitative Data Summary

A definitive quantitative summary of the UV-Vis absorption spectrum of this compound cannot be provided due to the absence of published experimental data. For the purpose of future research and data organization, the following table structure is recommended for summarizing key absorption data once it is obtained.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| (e.g., Acetonitrile) | Data Not Available | Data Not Available |

| (e.g., Dichloromethane) | Data Not Available | Data Not Available |

| (e.g., Ethanol) | Data Not Available | Data Not Available |

| (e.g., Cyclohexane) | Data Not Available | Data Not Available |

Theoretical Insights

While experimental data is not available, theoretical studies on related compounds, such as 4-(4-methylphenylthio)benzophenone, have been conducted using methods like Density Functional Theory (DFT). These computational analyses suggest that benzophenone and its derivatives exhibit absorption at higher wavelengths due to extended π-electron delocalization. Theoretical UV-Vis spectra obtained via Time-Dependent DFT (TD-DFT) indicate that in an aqueous medium, a high-intensity peak with a longer wavelength shift in the visible region is expected compared to the gas phase. These theoretical findings provide a basis for predicting the general spectral behavior of this compound.

Recommended Experimental Protocol

For researchers aiming to determine the UV-Vis absorption spectrum of this compound, the following general experimental protocol is suggested.

1. Materials and Instrumentation:

- Compound: High-purity this compound.

- Solvents: Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, ethanol, cyclohexane) to assess solvatochromic effects.

- Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

- Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).

2. Sample Preparation:

- Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

- Perform serial dilutions to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for determining the molar absorptivity and ensuring the measurements fall within the linear range of the instrument's detector.

3. Spectral Acquisition:

- Record a baseline spectrum using a cuvette filled with the pure solvent.

- Measure the absorbance of each prepared solution across a relevant wavelength range (e.g., 200-800 nm).

- Identify the wavelength(s) of maximum absorbance (λmax).

4. Data Analysis:

- Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

- Plot absorbance versus concentration to confirm a linear relationship, indicating adherence to the Beer-Lambert law at the measured concentrations.

Visualization of Experimental Workflow

The following diagram illustrates a standardized workflow for obtaining and analyzing the UV-Vis absorption spectrum of a chemical compound.

Caption: A generalized workflow for the experimental determination of a UV-Vis absorption spectrum.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties of this compound. The provided protocols and data structures are intended to facilitate future experimental work and ensure standardized data presentation. As new research becomes available, this document can be updated with specific experimental findings.

FT-IR Spectroscopic Analysis of Bis(4-methylsulfanylphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bis(4-methylsulfanylphenyl)methanone through Fourier-Transform Infrared (FT-IR) spectroscopy. It details the expected vibrational frequencies, a comprehensive experimental protocol for analysis, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities.

Introduction to FT-IR Spectroscopy of Aromatic Ketones

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. For aromatic ketones such as this compound, FT-IR spectroscopy provides a characteristic fingerprint, revealing key structural features.

The most prominent absorption band in the FT-IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which is typically strong and appears in the region of 1660-1770 cm⁻¹.[1][2] The exact position of this band is sensitive to the molecular environment. Conjugation with an aromatic ring, as is the case in this compound, tends to lower the absorption frequency to the 1685–1690 cm⁻¹ range.[1] Other significant absorptions include C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C-S stretching vibrations.

Expected FT-IR Spectral Data for this compound

While a definitive experimental spectrum for this compound is not publicly available, based on the analysis of similar aromatic ketones, the following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (from -SCH₃) |

| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1320 | Medium | C-CO-C Bend |

| ~1260 | Medium-Strong | Aromatic C-H in-plane bend |

| ~1100 | Medium | C-S Stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.[3]

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Spatula and sample vials.

-

This compound sample (solid, crystalline).

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This will record the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Scan: With the prepared sample in place, acquire the FT-IR spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

3.4. Data Analysis

-

Identify the characteristic absorption bands in the spectrum.

-

Determine the wavenumber (in cm⁻¹) of the peak maxima.

-

Correlate the observed absorption bands with the known vibrational frequencies of functional groups to confirm the structure of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the FT-IR spectroscopic analysis of this compound. The tabulated expected spectral data, detailed experimental protocol, and the visualized workflow offer a robust framework for the characterization of this and similar aromatic ketones. Adherence to these guidelines will facilitate accurate and reproducible results, which are critical in research and drug development.

References

Physical and chemical properties of Bis(4-methylsulfanylphenyl)methanone

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(4-methylsulfanylphenyl)methanone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and spectral properties. All quantitative data is summarized for clarity, and a proposed experimental protocol for its synthesis is provided.

Core Properties

This compound, also known as 4,4'-bis(methylthio)benzophenone, is an aromatic ketone containing two sulfur atoms. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4,4'-Bis(methylthio)benzophenone, Methanone, bis[4-(methylthio)phenyl]- |

| CAS Number | 63084-99-1[1][2] |

| Molecular Formula | C₁₅H₁₄OS₂[1][2] |

| Molecular Weight | 274.4 g/mol [1][2] |

Physical and Chemical Data

A summary of the available physical and chemical properties of this compound is provided in the table below. It should be noted that some of these properties are computed due to a lack of experimentally determined values in the literature.

| Property | Value | Source |

| Melting Point | 125.5 °C | Experimental |

| Boiling Point | 435.5 °C | [1] |

| Flash Point | 189.1 °C | [1] |

| XLogP3 | 4.6 | Computed |

| Topological Polar Surface Area | 67.7 Ų | Computed |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a plausible and efficient method is the Friedel-Crafts acylation of thioanisole. This well-established reaction is widely used for the preparation of aromatic ketones.

Proposed Synthesis of this compound

This protocol is based on the general principles of Friedel-Crafts acylation.[3][4][5]

Reaction:

2 Thioanisole + Phosgene → this compound + 2 HCl

Materials:

-

Thioanisole (2 equivalents)

-

Phosgene (1 equivalent) or a phosgene equivalent such as triphosgene

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Addition of Reactants: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The mixture is cooled in an ice bath. Thioanisole is then added dropwise via the dropping funnel.

-

Acylation: A solution of phosgene (or its equivalent) in dichloromethane is added dropwise to the stirred reaction mixture at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

Predicted Spectral Data

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 4H | Aromatic protons ortho to the carbonyl group |

| ~ 7.3 | d | 4H | Aromatic protons meta to the carbonyl group |

| ~ 2.5 | s | 6H | Methyl protons of the two -SCH₃ groups |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Carbonyl carbon (C=O) |

| ~ 145 | Aromatic carbon attached to the -SCH₃ group |

| ~ 135 | Aromatic carbon ipso to the carbonyl group |

| ~ 130 | Aromatic carbons ortho to the carbonyl group |

| ~ 125 | Aromatic carbons meta to the carbonyl group |

| ~ 15 | Methyl carbons (-SCH₃) |

Infrared (IR) Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | C-H stretch (aromatic) |

| ~ 2920 | C-H stretch (methyl) |

| ~ 1650 | C=O stretch (ketone) |

| ~ 1590, 1480 | C=C stretch (aromatic ring) |

| ~ 690 | C-S stretch |

Mass Spectrum (Predicted)

-

Molecular Ion (M⁺): m/z = 274.05

-

Key Fragmentation Peaks:

-

m/z = 151: [CH₃SC₆H₄CO]⁺ - Acylium ion fragment

-

m/z = 123: [CH₃SC₆H₄]⁺ - Thioanisole cation radical

-

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity of this compound or its involvement in any signaling pathways. This suggests that the compound is either not biologically active or has not been extensively studied in biological systems. Therefore, no signaling pathway diagrams can be provided at this time.

Visualizations

As there is no available information on signaling pathways involving this compound, a diagram illustrating the proposed experimental workflow for its synthesis and purification is provided below.

Caption: Proposed workflow for the synthesis and purification of this compound.

References

- 1. 4,4’-Bis-(methylthio)-benzophenone | 63084-99-1 | FB168327 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]

Crystal structure and molecular geometry of Bis(4-methylsulfanylphenyl)methanone

In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Bis(4-methylsulfanylphenyl)methanone: Data Unavailability

To our valued researchers, scientists, and drug development professionals,

This document addresses the request for an in-depth technical guide on the crystal structure and molecular geometry of this compound. Following a comprehensive and rigorous search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and numerous chemistry and materials science literature repositories, we must report that the specific experimental data required for this guide is not available in the public domain.

The core of the requested technical guide, including quantitative data on crystal structure and molecular geometry, detailed experimental protocols for synthesis and crystallization, and any associated signaling pathways, hinges on the availability of peer-reviewed and deposited crystallographic data. Unfortunately, no such data for this compound (CAS No: 63084-99-1) has been publicly deposited or published.

Status of Crystallographic Data

A thorough search for the crystal structure of this compound did not yield any Crystallographic Information Files (CIF) or detailed structural reports. This absence of data prevents the compilation of the requested tables of quantitative crystallographic and geometric parameters, such as:

-

Crystal System and Space Group: Fundamental parameters defining the crystal lattice.

-

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

-

Atomic Coordinates: The precise location of each atom within the unit cell.

-

Bond Lengths and Angles: Specific distances and angles between atoms in the molecule.

-

Torsion Angles: Dihedral angles that describe the conformation of the molecule.

Without this primary data, a meaningful and accurate discussion of the molecular geometry and intermolecular interactions is not possible.

Experimental Protocols

Similarly, detailed experimental protocols for the synthesis and, crucially, the single-crystal growth of this compound are not described in the accessible literature. While general synthetic methods for related benzophenone derivatives exist, the specific conditions required to obtain crystals of sufficient quality for X-ray diffraction analysis are not documented. Therefore, a detailed "Experimental Protocols" section, as requested, cannot be provided.

Biological Activity and Signaling Pathways

Our investigation into the biological properties of this compound also did not reveal any published studies detailing its interactions with biological systems or its involvement in any specific signaling pathways. Consequently, the creation of diagrams for signaling pathways is not feasible.

Logical Workflow for Future Data Acquisition

To generate the requested technical guide, the following experimental workflow would be necessary. This is presented as a logical relationship diagram to outline the required steps.

The Photophysics of Thioxanthone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioxanthone and its derivatives represent a significant class of organic compounds with rich and tunable photophysical properties. Their ability to absorb UV and visible light and subsequently populate excited states makes them invaluable in a range of applications, from industrial photopolymerization to advanced biomedical applications like photodynamic therapy. This guide provides a comprehensive overview of the core photophysical properties of thioxanthone derivatives, detailed experimental methodologies for their characterization, and visual representations of the key underlying processes.

Core Photophysical Properties

The photophysical behavior of thioxanthone derivatives is governed by the electronic transitions between their ground and excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay. The triplet state is often the key intermediate in many of their applications due to its longer lifetime.

Absorption and Emission Characteristics

Thioxanthone derivatives typically exhibit strong absorption in the UV-A and visible regions of the electromagnetic spectrum.[1][2] The position of the absorption maxima (λmax) and the molar extinction coefficient (ε) are highly dependent on the nature and position of substituents on the thioxanthone core.[2][3] Electron-donating groups, for instance, can induce a bathochromic (red) shift in the absorption spectrum, extending their activity into the visible light range.[3]

Fluorescence from the excited singlet state is generally weak for the parent thioxanthone, as it undergoes efficient intersystem crossing to the triplet state.[4] However, derivatization can significantly influence the fluorescence quantum yield (Φf).[4] Phosphorescence, emission from the triplet state, is typically observed at low temperatures in rigid matrices.[5]

Table 1: Photophysical Data of Selected Thioxanthone Derivatives

| Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf | Reference |

| Thioxanthone | Acetonitrile | 365 | 4500 | 450 | 0.02 | [4] |

| 2-Isopropylthioxanthone (ITX) | Acetonitrile | 382 | 5600 | - | - | [2] |

| 2,4-Diethylthioxanthone (DETX) | Acetonitrile | 383 | 5800 | - | - | [2] |

| Thioxanthone-anthracene (TX-A) | Benzene | 380 | - | - | - | [6] |

| 2-Methoxythioxanthone | Acetonitrile | 390 | - | - | - | [4] |

Note: This table presents a selection of data from various sources. Experimental conditions can influence these values.

Intersystem Crossing and the Triplet State

A hallmark of thioxanthone photophysics is the efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁).[5][7] This process is facilitated by spin-orbit coupling. The triplet state of thioxanthone derivatives is a versatile reactive intermediate with a relatively long lifetime, allowing it to participate in various photochemical reactions.[8] The energy of the triplet state (ET) is a critical parameter that determines its ability to act as a photosensitizer.[8]

Experimental Protocols

Accurate characterization of the photophysical properties of thioxanthone derivatives is essential for their effective application. The following sections outline the standard experimental methodologies.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of a thioxanthone derivative.

Methodology:

-

Sample Preparation: Prepare a stock solution of the thioxanthone derivative of a known concentration in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, dichloromethane). Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette in the sample and reference beams.[10]

-

Replace the blank in the sample beam with the cuvette containing the most dilute sample solution.

-

Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[9]

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φf) of a thioxanthone derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the thioxanthone derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting excitation and emission wavelengths, and a sensitive detector (e.g., photomultiplier tube).[3]

-

Measurement:

-

Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually at the absorption maximum).

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength and scan the emission wavelengths to record the fluorescence spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample.[11][12]

-

Prepare solutions of both the sample and the standard with identical absorbance at the same excitation wavelength.[12]

-

Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).[13]

-

The fluorescence quantum yield (Φf) is calculated using the following equation:[13] Φf,sample = Φf,standard * (Isample / Istandard) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

-

Laser Flash Photolysis

Objective: To detect and characterize transient species, particularly the triplet excited state of thioxanthone derivatives.

Methodology:

-

Sample Preparation: Prepare a solution of the thioxanthone derivative in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen can quench the triplet state.

-

Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., Nd:YAG laser), a monitoring light source (e.g., Xenon lamp), a monochromator, and a fast detector (e.g., photomultiplier tube connected to a digital oscilloscope).[14][15]

-

Measurement:

-

The sample is excited by a short laser pulse.

-

The change in absorbance of the sample is monitored over time at a specific wavelength.

-

By varying the monitoring wavelength, a time-resolved transient absorption spectrum can be constructed.

-

-

Data Analysis:

-

The decay kinetics of the transient species can be analyzed to determine its lifetime.

-

The transient absorption spectrum helps in the identification of the species (e.g., the triplet-triplet absorption of the thioxanthone derivative).

-

Visualizing Photophysical and Photochemical Processes

The Jablonski Diagram

The Jablonski diagram is a powerful tool for visualizing the various photophysical processes that a molecule can undergo after absorbing light.[16][17]

Caption: Jablonski diagram illustrating the key photophysical pathways for a thioxanthone derivative.

Photoinitiation Mechanism (Type II)

Thioxanthone derivatives are widely used as Type II photoinitiators in polymerization reactions, where they abstract a hydrogen atom or an electron from a co-initiator (typically an amine) to generate free radicals.[18]

Caption: Type II photoinitiation mechanism of thioxanthone with an amine co-initiator.

Photodynamic Therapy (PDT) Signaling Pathway

In the context of drug development, thioxanthone derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they can transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) which induces cell death.[7][19]

Caption: Simplified mechanism of action for a thioxanthone-based photosensitizer in PDT.

Conclusion

Thioxanthone derivatives possess a rich and versatile photochemistry that is readily tunable through synthetic modification. Their strong absorption in the near-UV and visible regions, coupled with efficient intersystem crossing to a long-lived triplet state, makes them highly effective in a variety of light-driven applications. A thorough understanding and characterization of their photophysical properties are paramount for the rational design of new derivatives with enhanced performance, whether for creating novel polymeric materials or for developing next-generation phototherapeutics. The experimental and conceptual frameworks provided in this guide offer a solid foundation for researchers and professionals working with these fascinating molecules.

References

- 1. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 2. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 14. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. ru.ac.za [ru.ac.za]

- 16. ossila.com [ossila.com]

- 17. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of Bis(4-methylsulfanylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Principles of Thermogravimetric Analysis

TGA operates on the principle of measuring the mass of a sample as it is heated at a constant rate. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The resulting curve, known as a thermogram, provides critical information about the thermal events the material undergoes, such as desolvation, decomposition, and oxidation. The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Experimental Protocol: TGA of an Organic Small Molecule

A generalized experimental protocol for conducting TGA on a small organic molecule like Bis(4-methylsulfanylphenyl)methanone is detailed below. This protocol is based on standard methodologies for the thermal analysis of organic compounds.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Sample Preparation:

-

Ensure the this compound sample is of high purity and is in a fine powder form to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). The exact mass should be recorded.

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or another inert gas like argon) is typically used to study thermal decomposition in the absence of oxidation. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a linear heating rate. Common heating rates for initial screening are 10 °C/min or 20 °C/min.

-

The final temperature should be high enough to ensure complete decomposition, for example, up to 600-800 °C for many organic compounds.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

Post-Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Analyze the thermogram to determine key thermal events, such as the onset of decomposition and the temperature ranges of different decomposition steps.

Data Presentation

The quantitative data obtained from a TGA experiment on this compound would be summarized in a table for clear comparison and interpretation. The following table illustrates the type of data that would be collected. Please note that the values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

| Parameter | Description | Hypothetical Value |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 250 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum for a specific step, determined from the DTG curve. | Step 1: 300 °CStep 2: 450 °C |

| Mass Loss (%) | The percentage of the initial mass lost during each decomposition step. | Step 1: 45%Step 2: 35% |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | 20% at 600 °C |

Visualization of Experimental Workflow and Decomposition Pathway

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a hypothetical thermal decomposition pathway.

Caption: TGA Experimental Workflow for this compound.

Caption: Hypothetical Thermal Decomposition of this compound.

Interpretation of Thermal Decomposition

Based on the structure of this compound, a multi-step decomposition process can be hypothesized. The initial decomposition step would likely involve the cleavage of the methylsulfanyl (–SCH3) groups from the phenyl rings. This is often a weaker point in the molecule. Following this initial fragmentation, the remaining benzophenone-like core would undergo further decomposition at higher temperatures. This secondary decomposition could involve the cleavage of the carbonyl bridge and the fragmentation of the aromatic rings, ultimately leading to the formation of a char residue at the end of the analysis in an inert atmosphere.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While specific experimental data is not currently available, the outlined protocol, data presentation format, and hypothetical decomposition pathway serve as a valuable resource for researchers, scientists, and drug development professionals. The application of TGA is crucial for characterizing the thermal properties of such compounds, which is essential for ensuring their stability, safety, and efficacy in various applications. It is recommended that experimental TGA be performed on a purified sample of this compound to obtain precise data and validate the proposed decomposition behavior.

An In-depth Technical Guide to Norrish Type II Photoinitiators for Researchers, Scientists, and Drug Development Professionals

Core Concepts

Norrish Type II photoinitiators are a class of compounds that, upon absorption of light, initiate polymerization through a bimolecular process. Unlike their Type I counterparts that undergo unimolecular cleavage to form radicals, Type II photoinitiators require the presence of a co-initiator or synergist to generate the initiating species.[1][2] This process is characterized by the photo-excited initiator abstracting a hydrogen atom from the co-initiator, leading to the formation of two radicals that can initiate polymerization.[2]

The general mechanism for Norrish Type II photoinitiation can be described in the following steps:

-

Photo-excitation: The photoinitiator (PI) absorbs a photon, promoting it to an excited singlet state (¹PI*).

-

Intersystem Crossing: The excited singlet state often undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³PI*).

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with a hydrogen donor (co-initiator, R-H), typically a tertiary amine, abstracting a hydrogen atom. This results in the formation of a ketyl radical (PI-H•) and a co-initiator radical (R•).[2]

-

Initiation: The radical generated from the co-initiator (R•) is typically the primary species that initiates the polymerization of monomers. The ketyl radical is generally less reactive and may participate in termination reactions.

This bimolecular nature makes the initiation process dependent on the concentration of both the photoinitiator and the co-initiator, as well as their diffusion rates within the reaction medium.[3] Common examples of Norrish Type II photoinitiators include benzophenone and its derivatives, and thioxanthone and its derivatives. Aliphatic and aromatic amines are frequently used as co-initiators.[1][2]

Quantitative Data on Norrish Type II Photoinitiator Systems

The efficiency of a Norrish Type II photoinitiator system is dependent on several photophysical and photochemical parameters. Key among these are the absorption characteristics of the photoinitiator, the quantum yield of radical formation, and the kinetics of the hydrogen abstraction process.

Benzophenone and its Derivatives

Benzophenone (BP) is a classic Norrish Type II photoinitiator. Its derivatives have been synthesized to enhance properties such as molar extinction coefficient and absorption wavelength.

| Photoinitiator | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Benzophenone (BP) | Methanol | ~250 | - | [4] |

| Benzophenone (BP) | Dichloromethane | ~250 (π-π) | - | [4] |

| Benzophenone (BP) | Dichloromethane | ~360 (n-π) | - | [4] |

| 4,4'-bis(diethylamino) benzophenone (EMK) | Dichloromethane | ~360 | - | [4] |

| Dodecyl-benzophenone (DBP) | - | 345 | - | [5] |

| Hexadecoxyl-benzophenone (HDBP) | - | 335 | - | [5] |

| BPD-D | Dichloromethane | 380 | 30,000 | [4] |

| BPDM-D | Dichloromethane | 380 | 32,000 | [4] |

| BPDP-D | Dichloromethane | 380 | 35,000 | [4] |

Note: The molar extinction coefficients for the n-π* transition of benzophenone are generally low.

Thioxanthone and its Derivatives

Thioxanthone (TX) and its derivatives are another important class of Norrish Type II photoinitiators, often exhibiting higher molar extinction coefficients and absorption at longer wavelengths compared to benzophenones.

| Photoinitiator | Triplet Quantum Yield (ΦT) | Rate Constant with MDEA (k_amine) (M⁻¹s⁻¹) | Reference(s) |

| Thioxanthone | 0.76 | - | [6] |

| Thiophene-extended TX (8) | 0.93 | 1 x 10⁹ | [6] |

| Thiophene-bridged TX (10) | 0.5 | 1 x 10⁹ | [6] |

| Carbazole derivative (12) | - | 1 x 10⁹ | [6] |

Note: MDEA refers to methyldiethanolamine. The numbers in parentheses for the thioxanthone derivatives correspond to the compound numbers in the cited reference.

Experimental Protocols

Monitoring Photopolymerization Kinetics using Real-Time FTIR Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic vibrational band of the monomer, typically the C=C double bond.

Methodology:

-

Sample Preparation:

-

Prepare the photopolymerizable formulation by mixing the monomer (e.g., an acrylate or methacrylate), the Norrish Type II photoinitiator (e.g., 0.1-2 wt%), and the co-initiator (e.g., 0.5-5 wt%). Ensure all components are thoroughly mixed to achieve a homogeneous solution.

-

The weight percent of the photoinitiator and co-initiator is typically calculated based on the monomer content.[7]

-

-

FTIR Setup:

-

Use an FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory.

-

Alternatively, deposit a thin film of the formulation (~25 µm) onto a BaF₂ or KBr pellet.[7]

-

-

Data Acquisition:

-

Place the sample on the ATR crystal or position the pellet in the FTIR sample holder.

-

Collect a background spectrum before initiating polymerization.

-

Position a UV/Vis light source (e.g., a mercury lamp or LED with appropriate wavelength) to irradiate the sample.

-

Simultaneously start the light source and the real-time FTIR data acquisition. Collect spectra at regular intervals (e.g., every few seconds).

-

-

Data Analysis:

-

Monitor the decrease in the peak area or height of the monomer's characteristic absorption band (e.g., ~1635 cm⁻¹ for the C=C stretching of acrylates) over time.

-

Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) (%) = (1 - (A(t) / A(0))) * 100 where A(t) is the absorbance of the C=C peak at time t, and A(0) is the initial absorbance of the C=C peak before irradiation.

-

Plot the degree of conversion as a function of time to obtain the polymerization kinetic profile.

-

Characterization of Hydrogel Formation using Photorheometry

Photorheometry allows for the in-situ monitoring of the viscoelastic properties of a formulation during photopolymerization, providing information on the gelation process and the mechanical properties of the resulting hydrogel.

Methodology:

-

Sample Preparation:

-

Prepare the hydrogel precursor solution containing the polymer (e.g., gelatin methacryloyl - GelMA), the Norrish Type II photoinitiator, and the co-initiator dissolved in a suitable solvent (e.g., phosphate-buffered saline).

-

-

Rheometer Setup:

-

Use a rheometer equipped with a UV/Vis light curing accessory and a suitable geometry (e.g., parallel plate).

-

Set the temperature control to the desired experimental temperature.

-

-

Experimental Procedure:

-

Load the precursor solution onto the lower plate of the rheometer and lower the upper plate to the desired gap distance.

-

Time Sweep:

-

Apply a small oscillatory strain at a constant frequency (within the linear viscoelastic region) to monitor the storage modulus (G') and loss modulus (G'') as a function of time.

-

After an initial period to establish a baseline, turn on the UV/Vis light source to initiate photopolymerization.

-

The gel point is typically identified as the time at which G' crosses over G''.

-

-

Strain Sweep:

-

After the hydrogel is fully cured, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

-

-

Frequency Sweep:

-

Perform a frequency sweep at a constant strain (within the LVR) to characterize the frequency-dependent mechanical properties of the cured hydrogel.

-

-

-

Data Analysis:

-

From the time sweep, determine the gelation time and the final storage modulus of the hydrogel.

-

The strain and frequency sweeps provide information about the mechanical integrity and structure of the hydrogel network.

-

Applications in Drug Development

Norrish Type II photoinitiators are particularly valuable in drug development for the fabrication of drug delivery systems due to their ability to initiate polymerization under mild conditions, which is crucial for encapsulating sensitive therapeutic agents.

Hydrogel-Based Drug Delivery

Photopolymerized hydrogels are widely explored as matrices for the controlled release of drugs. The in-situ formation of these hydrogels allows for minimally invasive administration and the encapsulation of drugs, proteins, and even cells.

-

Controlled Release: The crosslinking density of the hydrogel, which can be tuned by adjusting the photoinitiator and co-initiator concentrations and the light intensity, governs the diffusion of the encapsulated drug, thereby controlling its release rate.

-

Encapsulation of Biologics: The use of visible light-absorbing Norrish Type II photoinitiators (e.g., camphorquinone with an amine co-initiator) is advantageous for encapsulating sensitive biological drugs that would be damaged by high-energy UV light.[6]

In Situ Forming Implants

Injectable polymer solutions that solidify in situ to form implants are a promising approach for localized and sustained drug delivery. Norrish Type II photopolymerization can be employed to trigger the solidification of these implants upon injection, offering precise temporal and spatial control over their formation. This is particularly useful for delivering drugs to specific sites, such as tumors, to maximize therapeutic efficacy while minimizing systemic side effects.

Visualizations

Caption: The reaction mechanism of a Norrish Type II photoinitiator.

Caption: Workflow for monitoring photopolymerization kinetics with real-time FTIR.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 4. mdpi.com [mdpi.com]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Bis(4-methylsulfanylphenyl)methanone for Free-Radical Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylsulfanylphenyl)methanone, a thioether-substituted benzophenone derivative, is a Type II photoinitiator used in free-radical photopolymerization. This class of photoinitiators, upon excitation by a suitable light source, abstracts a hydrogen atom from a synergistic co-initiator, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomer and oligomer units, leading to the formation of a crosslinked polymer network. This process is fundamental in various applications, including the formulation of coatings, adhesives, inks, and in the fabrication of biomedical devices and drug delivery systems. The presence of the electron-donating methylsulfanyl groups can influence the photochemical properties of the benzophenone core, potentially enhancing its efficiency in initiating polymerization.

Mechanism of Action: Type II Photoinitiation

This compound functions as a Type II photoinitiator. The general mechanism involves the following steps:

-

Photoexcitation: Upon absorption of photons of a specific wavelength, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine), generating a ketyl radical and an aminoalkyl radical.

-

Initiation: The highly reactive aminoalkyl radical initiates the polymerization of monomer units (e.g., acrylates), starting the chain reaction.

-

Propagation: The polymer chain grows by the sequential addition of monomer units.

-

Termination: The polymerization process ceases through various termination reactions, such as radical-radical coupling or disproportionation.

Caption: Figure 1. Signaling Pathway of Type II Photoinitiation

Physicochemical and Photochemical Properties

Table 1: Physicochemical and Photochemical Properties

| Property | This compound | 4,4'-Dimethoxybenzophenone (Analogue) |

| Molecular Formula | C₁₅H₁₄OS₂ | C₁₅H₁₄O₃ |

| Molecular Weight | 274.40 g/mol | 242.27 g/mol |

| Melting Point | 125.5 °C | 142-144 °C |

| Boiling Point | 435.5 °C (predicted) | 395.4 °C (predicted) |

| UV Absorption Max (λmax) | Data not available | ~288 nm (in Ethanol) |

| Molar Extinction Coefficient (ε) | Data not available | ~15,000 M⁻¹cm⁻¹ at λmax (in Ethanol) |

Disclaimer: The data for 4,4'-dimethoxybenzophenone is provided as a reference due to the lack of specific published data for this compound. Actual values for the target compound may vary.

Experimental Protocols

The following protocols are generalized for the use of a Type II photoinitiator system and can be adapted for this compound.

Preparation of a Photopolymerizable Formulation

Objective: To prepare a liquid resin formulation for UV curing.

Materials:

-

This compound (Photoinitiator)

-

Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)

-

Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)

-

Vortex mixer

-

Amber glass vials

Procedure:

-

In an amber glass vial, dissolve the this compound in the monomer/oligomer blend. A typical concentration range for the photoinitiator is 0.1 - 5.0 wt%.

-

Add the co-initiator to the mixture. The concentration of the co-initiator is often in a similar range to the photoinitiator.

-

Vortex the mixture until all components are fully dissolved and the solution is homogeneous.

-

Store the formulation in the dark to prevent premature polymerization.

Monitoring Photopolymerization Kinetics using Real-Time FTIR

Objective: To measure the rate and degree of monomer conversion during photopolymerization.

Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with a real-time monitoring setup

-

UV/Vis light source (e.g., LED lamp with a wavelength corresponding to the absorption of the photoinitiator)

-

Sample holder with controlled temperature

-